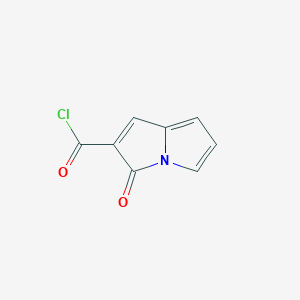

3-Oxo-3H-pyrrolizine-2-carbonyl chloride

Description

Overview of Pyrrolizine Heterocycles in Organic Chemistry

Pyrrolizine is a heterocyclic organic compound consisting of a fused bicyclic structure composed of a pyrrole (B145914) ring and a pyrrolidine (B122466) ring sharing a bridgehead nitrogen atom. This core structure is the foundation for a wide range of molecules, including the well-known pyrrolizidine (B1209537) alkaloids found in various plant species. The aromatic and partially saturated nature of the pyrrolizine system imparts unique chemical properties and stereochemical complexity, making it an intriguing target for synthetic chemists.

Academic Importance of Pyrrolizine Derivatives as Synthetic Scaffolds and Intermediates

The pyrrolizine nucleus is a key structural motif in many biologically active compounds. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties. researchgate.netnih.gov For instance, Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), features a pyrrolizine core. nih.gov The inherent reactivity and structural rigidity of the pyrrolizine system make it an excellent scaffold for the design and synthesis of novel therapeutic agents and complex molecular architectures. rsc.org Researchers continually explore new synthetic routes to functionalized pyrrolizines to build libraries of compounds for drug discovery and materials science. rsc.org

Role of Acyl Chloride Functionality in Chemical Synthesis and Derivatization

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. tandfonline.comresearchgate.net They are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents in organic synthesis. tandfonline.comtandfonline.com The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine and oxygen atoms, makes acyl chlorides susceptible to attack by a wide range of nucleophiles. researchgate.netchemguide.co.uk This reactivity allows for the efficient formation of esters, amides, anhydrides, and ketones, making acyl chlorides invaluable intermediates for constructing more complex molecules. tandfonline.comchemistrysteps.com Common reagents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.uk

Contextualizing 3-Oxo-3H-pyrrolizine-2-carbonyl chloride within Pyrrolizine Research

This compound is a specific derivative of the pyrrolizine family that incorporates the highly reactive acyl chloride functionality. Its structure combines the pyrrolizin-3-one core, a known pharmacophore, with a versatile handle for further chemical modification. The "3-oxo" group indicates a carbonyl function at the 3-position of the pyrrolizine ring system, which can influence the electronic properties and reactivity of the entire molecule. The "2-carbonyl chloride" group at the adjacent position provides a prime site for introducing a wide variety of substituents through nucleophilic acyl substitution reactions. This strategic placement of functional groups makes this compound a potentially valuable building block for synthesizing novel pyrrolizine-based compounds with tailored properties.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from its corresponding carboxylic acid, 3-Oxo-3H-pyrrolizine-2-carboxylic acid. bldpharm.com The conversion of this carboxylic acid to the target acyl chloride would likely employ standard chlorinating agents.

Scope and Objectives of Research on this compound

The primary research interest in this compound lies in its potential as a reactive intermediate for the synthesis of a diverse array of pyrrolizine derivatives. The objectives of studying this compound would include:

Developing efficient and scalable synthetic routes to this compound from readily available starting materials.

Investigating its reactivity with various nucleophiles to understand the scope and limitations of its use in derivatization.

Synthesizing libraries of novel 3-oxo-3H-pyrrolizine-2-carboxamides, -esters, and -ketones for biological screening and evaluation as potential therapeutic agents.

Exploring its utility in the synthesis of more complex heterocyclic systems through intramolecular reactions or multicomponent reactions.

The following table provides a summary of the key chemical entities discussed in this article.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₄ClNO₂ | 181.58 |

| 3-Oxo-3H-pyrrolizine-2-carboxylic acid | C₈H₅NO₃ | 163.13 |

| Pyrrolizine | C₇H₇N | 105.14 |

| Pyrrolidine | C₄H₉N | 71.12 |

| Pyrrole | C₄H₅N | 67.09 |

| Ketorolac | C₁₅H₁₃NO₃ | 255.27 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 |

| Phosphorus pentachloride | PCl₅ | 208.24 |

| Acetyl chloride | C₂H₃ClO | 78.50 |

Structure

3D Structure

Properties

IUPAC Name |

3-oxopyrrolizine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7(11)6-4-5-2-1-3-10(5)8(6)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBJKYDCCJTCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=C(C2=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505234 | |

| Record name | 3-Oxo-3H-pyrrolizine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75413-08-0 | |

| Record name | 3-Oxo-3H-pyrrolizine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of 3 Oxo 3h Pyrrolizine 2 Carbonyl Chloride and Its Derivatives

Reactivity at the Carbonyl Chloride Group

The carbonyl chloride group is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 3-Oxo-3H-pyrrolizine-2-carbonyl chloride, enabling the facile introduction of various substituents at the 2-position.

Nucleophilic Acyl Substitution Reactions for Ester and Amide Formation

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group. pressbooks.pub In the case of this compound, this pathway allows for the straightforward synthesis of corresponding esters and amides, which are important derivatives with potential applications in medicinal chemistry and materials science.

Ester Formation: The reaction with alcohols (alcoholysis) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, readily affords the corresponding esters. The base is necessary to neutralize the hydrogen chloride byproduct, which could otherwise lead to undesired side reactions. The reaction is typically vigorous and can often be carried out at room temperature. nih.gov The general mechanism for this transformation is depicted below:

Step 1: Nucleophilic Attack. The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

Step 2: Formation of Tetrahedral Intermediate. A tetrahedral intermediate is formed, with a negative charge on the oxygen atom of the carbonyl group.

Step 3: Elimination of Chloride. The carbonyl group is reformed by the elimination of the chloride ion, which is a good leaving group.

Step 4: Deprotonation. The protonated ester is deprotonated by the base to yield the final ester product.

| Nucleophile (Alcohol) | Base | Product |

| Methanol (B129727) | Pyridine | Methyl 3-oxo-3H-pyrrolizine-2-carboxylate |

| Ethanol | Triethylamine | Ethyl 3-oxo-3H-pyrrolizine-2-carboxylate |

| Isopropanol | Pyridine | Isopropyl 3-oxo-3H-pyrrolizine-2-carboxylate |

Amide Formation: Similarly, reactions with primary and secondary amines lead to the formation of amides. organic-chemistry.org An excess of the amine can be used to neutralize the HCl byproduct, or an external base can be added. acs.org The reaction with ammonia (B1221849) will yield the primary amide, while primary and secondary amines will produce secondary and tertiary amides, respectively. This reaction is a cornerstone of peptide synthesis and is widely used to create stable amide bonds. fishersci.it

| Nucleophile (Amine) | Product |

| Ammonia | 3-Oxo-3H-pyrrolizine-2-carboxamide |

| Methylamine | N-Methyl-3-oxo-3H-pyrrolizine-2-carboxamide |

| Diethylamine | N,N-Diethyl-3-oxo-3H-pyrrolizine-2-carboxamide |

Role as an Electrophilic Building Block in C-C Bond Forming Reactions

The electrophilic nature of the acyl chloride group also allows this compound to participate in carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation. organic-chemistry.org In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone. acs.org

The mechanism involves the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride. nih.govacs.org This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the acylated product. Given that the pyrrolizine ring is itself an electron-rich aromatic system, intermolecular Friedel-Crafts reactions with other aromatic compounds would likely require careful control of reaction conditions to avoid self-polymerization or other side reactions. However, the acylation of other activated aromatic systems, such as benzene, toluene, or anisole, with this compound would be expected to proceed, yielding the corresponding aryl ketones.

| Aromatic Substrate | Lewis Acid Catalyst | Expected Product |

| Benzene | AlCl₃ | (3-Oxo-3H-pyrrolizin-2-yl)(phenyl)methanone |

| Toluene | AlCl₃ | (4-Methylphenyl)(3-oxo-3H-pyrrolizin-2-yl)methanone |

| Anisole | AlCl₃ | (4-Methoxyphenyl)(3-oxo-3H-pyrrolizin-2-yl)methanone |

Transformations of the 3-Oxo-3H-pyrrolizine Ring System

Beyond the reactivity of the carbonyl chloride group, the 3-Oxo-3H-pyrrolizine ring system itself is amenable to a variety of chemical transformations. The electron-rich nature of the pyrrole (B145914) nucleus makes it susceptible to electrophilic attack, while the conjugated system can also undergo nucleophilic additions.

Electrophilic Reactions on the Pyrrolizine Core, including Halogenation and Acylation

Electrophilic aromatic substitution is a characteristic reaction of pyrroles and related heterocycles. acs.org The pyrrolizin-3-one system is also known to undergo such reactions. The presence of the electron-withdrawing 3-oxo and 2-carbonyl chloride groups would be expected to deactivate the ring towards electrophilic attack compared to unsubstituted pyrrolizine. However, the inherent nucleophilicity of the pyrrole ring often allows these reactions to proceed under suitable conditions.

Halogenation: The halogenation of pyrrolizin-3-one has been reported to occur at the 2-position under free radical conditions using N-bromosuccinimide (NBS). rsc.org In the context of this compound, the 2-position is already substituted. Therefore, electrophilic halogenation would be expected to occur at other positions on the ring, likely the 5- or 7-positions, which are analogous to the α-positions of a single pyrrole ring. wikipedia.org The reaction typically requires a halogenating agent and may or may not require a catalyst depending on the reactivity of the substrate and the halogen. libretexts.org

Acylation: While the molecule itself is an acylating agent, intramolecular acylation is a possibility, and intermolecular acylation at other positions on the ring can also be envisaged under forcing conditions. Vilsmeier formylation of the parent pyrrolizin-3-one has been shown to yield a variety of products, including the 5-formylpyrrolizinone, albeit in low yield. nih.gov This suggests that electrophilic substitution at the 5-position is feasible. Friedel-Crafts acylation of N-substituted pyrroles can be directed to the 3-position, indicating the possibility of substitution at various positions on the pyrrolizine core depending on the reaction conditions and the directing effects of existing substituents. nih.gov

Nucleophilic Additions and Substitutions on the Pyrrolizine Ring

The conjugated system of the 3-Oxo-3H-pyrrolizine core can also be subject to nucleophilic attack, particularly at positions that are electronically deficient. umb.edu The presence of the carbonyl group at the 3-position creates a Michael acceptor system, making the 1-position susceptible to conjugate addition by soft nucleophiles. libretexts.org

Furthermore, the reaction of pyrrolizin-3-one with dry hydrogen chloride has been shown to result in electrophilic addition to give a 1-chloro-1,2-dihydro derivative. nih.govrsc.org The halogen in this intermediate is readily displaced by O-nucleophiles, demonstrating a pathway for nucleophilic substitution at the 1-position. rsc.org While this specific reaction starts with the parent pyrrolizinone, it highlights the potential for nucleophilic attack on activated intermediates of the 3-Oxo-3H-pyrrolizine system.

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. For instance, if the ester or amide formed via nucleophilic acyl substitution contains a suitably positioned nucleophile, an intramolecular cyclization could be triggered. Palladium-catalyzed cascade transformations of functionalized alkynes have been utilized to synthesize pyrrolizine- and indolizine-fused heterocycles, showcasing the versatility of the pyrrolizine scaffold in constructing complex molecular architectures. acs.orgresearchgate.net

Rearrangement reactions are also a possibility for substituted pyrrolizine systems. youtube.com For example, under certain conditions, substituents on the pyrrolizine ring can migrate, leading to isomeric products. While specific rearrangement pathways for this compound are not documented, the general reactivity of related heterocyclic systems suggests that such transformations could be induced by thermal or catalytic means.

Reactivity of the Ketone Functionality at the 3-Position

The ketone at the C-3 position of the pyrrolizine core is a key site for nucleophilic attack and reduction reactions. Its reactivity is comparable to that of other α,β-unsaturated ketones, though modulated by the electronic effects of the bicyclic aromatic system. The carbonyl carbon is electrophilic and susceptible to addition reactions that transform its hybridization from sp² to sp³. masterorganicchemistry.com

Nucleophilic Addition: The ketone can react with a variety of nucleophiles. For instance, organometallic reagents such as Grignard or organolithium compounds would be expected to add to the carbonyl, leading to the formation of tertiary alcohols after an aqueous workup. These reactions are generally irreversible. masterorganicchemistry.com Similarly, the ketone can react with amines to form imines or enamines, a common transformation for carbonyl compounds. libretexts.org

Reduction Reactions: The C-3 ketone is readily reduced to a secondary alcohol. This can be accomplished using various reducing agents.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org Studies on related pyrrolizine structures have demonstrated the successful reduction of a ketone at the 1-position to a hydroxyl group using sodium borohydride, confirming the susceptibility of the ring's carbonyl to this type of reaction. researchgate.net

Catalytic Hydrogenation: The entire pyrrolizin-3-one system can be hydrogenated, leading to the saturated hexahydro-pyrrolizidin-3-one derivative. researchgate.net This process reduces both the ketone and the double bonds within the ring system. The diastereoselectivity of this reaction can be high but is influenced by the substitution pattern on the ring. researchgate.net

The table below summarizes common reactions targeting the ketone functionality.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | libretexts.orgresearchgate.net |

| Reduction | Catalytic Hydrogenation | Saturated Ketone/Alcohol | researchgate.net |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary Alcohol | masterorganicchemistry.com |

| Iminium Formation | Primary Amines (R-NH₂) | Imine | libretexts.org |

Ring-Opening Reactions of the Pyrrolizine Lactam Unit

The 3-oxo-3H-pyrrolizine structure incorporates a γ-lactam (a cyclic amide) moiety as part of its bicyclic framework. uclouvain.be Lactams, while generally more stable than their acyclic amide counterparts due to resonance, can undergo ring-opening reactions under specific conditions, most commonly via hydrolysis.

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the lactam can be hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This leads to the cleavage of the amide bond and the formation of a γ-amino acid derivative. Studies on other α-aryl-lactams have shown that strong acids like triflic acid can effectively mediate ring-opening. rsc.org

Base-Catalyzed Hydrolysis: Saponification using a strong base (e.g., sodium hydroxide) can also effect ring-opening. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the salt of the corresponding amino acid after the cleavage of the C-N bond.

The stability of the γ-lactam ring in the pyrrolizine system is greater than that of more strained systems like β-lactams. khanacademy.org Therefore, relatively harsh conditions, such as elevated temperatures or the use of strong acids or bases, are typically required to achieve ring cleavage. Enzymatic hydrolysis is also a possibility, as demonstrated by the ability of certain esterases to hydrolyze the ester functionalities in related pyrrolizidine (B1209537) alkaloids. nih.gov

| Condition | Mechanism | Resulting Product | Reference(s) |

| Strong Acid (e.g., H₃O⁺) | Acid-catalyzed nucleophilic acyl substitution | γ-Amino acid derivative (protonated) | rsc.org |

| Strong Base (e.g., NaOH) | Base-catalyzed nucleophilic acyl substitution | Salt of a γ-amino acid derivative | uclouvain.be |

| Enzymatic | Biocatalytic hydrolysis | γ-Amino acid derivative | nih.gov |

Chemoselectivity and Regioselectivity in Reactions Involving the Compound

Reactions involving this compound are governed by the differential reactivity of its functional groups (chemoselectivity) and the preferred positions of attack on the aromatic ring (regioselectivity).

Chemoselectivity: The molecule possesses three primary electrophilic sites: the carbonyl carbon of the acid chloride (C-2), the ketone carbonyl carbon (C-3), and the pyrrolizine ring itself. The general order of reactivity for carbonyl derivatives towards nucleophiles is: acid chloride > ketone.

Therefore, in a reaction with a nucleophile, attack is expected to occur preferentially at the most electrophilic site, the acid chloride. A nucleophile will selectively react with the carbonyl chloride group to form an amide, ester, or other acyl derivative, leaving the ketone and the aromatic ring intact, provided the reaction conditions are controlled (e.g., low temperature, stoichiometric amount of nucleophile).

Regioselectivity: The pyrrolizine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The position of this substitution is influenced by the directing effects of the bridgehead nitrogen and the deactivating nature of the two carbonyl groups.

Pyrrole and its derivatives typically undergo electrophilic substitution at the C-2 position (α to the nitrogen), as this leads to a more stabilized cationic intermediate. pearson.comstackexchange.com In the case of the 3-oxo-3H-pyrrolizine system, the C-2 position is already substituted. Research on the reactions of pyrrolizin-3-ones with electrophiles like N-bromosuccinimide (NBS) has shown that substitution can occur at the C-1 and C-2 positions. researchgate.net The presence of the electron-withdrawing carbonyl groups at C-2 and C-3 would be expected to deactivate the five-membered ring towards electrophilic attack and direct incoming electrophiles away from these positions, potentially favoring substitution on the other five-membered ring at the C-5 or C-7 positions. The precise outcome depends on a balance of steric and electronic factors. libretexts.orgstudysmarter.co.uk

| Reaction Type | Preferred Site of Attack | Rationale | Reference(s) |

| Nucleophilic Acyl Substitution | Carbonyl of the Acid Chloride (C-2) | Highest electrophilicity among functional groups | General Reactivity Principles |

| Electrophilic Aromatic Substitution | C-1, C-5, or C-7 | Electron-rich nature of the pyrrole ring, influenced by directing groups | researchgate.netpearson.comstackexchange.com |

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of pyrrolizine frameworks. While direct DFT studies on 3-Oxo-3H-pyrrolizine-2-carbonyl chloride are not extensively documented, computational analyses of related pyrrolizine syntheses offer significant insights. For instance, in the isothiourea-catalyzed enantioselective synthesis of cis-pyrrolizine carboxylate derivatives, DFT calculations have been instrumental in understanding the factors that govern the high stereocontrol observed. rsc.org These studies predict that the formation of the cis-stereoisomer is both kinetically and thermodynamically favored, providing a rational basis for the experimental outcomes. rsc.org

Such computational approaches can be applied to understand the formation of the 3-oxo-3H-pyrrolizine core and the subsequent reactions of the carbonyl chloride group. DFT calculations can model the transition states of key steps, such as intramolecular cyclizations or reactions with nucleophiles. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism. For example, in palladium-catalyzed reactions involving acid chlorides, DFT has been used to investigate plausible mechanistic pathways, including oxidative addition and decarbonylation steps. nih.gov This type of analysis for this compound could reveal the energetic landscape of its reactions, identifying rate-determining steps and key intermediates.

A hypothetical reaction pathway for a reaction involving an acyl chloride could be modeled to determine the favorability of different mechanistic routes, such as a concerted SN2-type mechanism versus a stepwise addition-elimination pathway. researchgate.netmdpi.com The calculated energies for intermediates and transition states provide a quantitative understanding of the reaction profile.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Acyl Substitution on an Acyl Chloride

| Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Acyl Chloride + Nucleophile) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Tetrahedral Intermediate | -5.8 |

| 4 | Transition State 2 (Chloride Elimination) | +12.5 |

| 5 | Products | -20.1 |

Note: Data are illustrative and based on typical values for nucleophilic acyl substitution reactions.

Molecular Modeling and Simulation in Synthetic Design and Prediction

Molecular modeling and simulation play a crucial role in the rational design of synthetic routes to complex molecules like those derived from this compound. These computational tools allow chemists to predict the feasibility of a proposed synthesis and to optimize reaction conditions before undertaking extensive experimental work. For example, the synthesis of pyrrolizine structures through the intramolecular Schmidt reaction of acyl chlorides with alkyl azides highlights a pathway where the acyl chloride functionality is key. rsc.orgresearchgate.net Molecular modeling can be employed to assess the geometric feasibility of the cyclization step, ensuring that the reactive groups can achieve the necessary proximity and orientation for the reaction to occur.

In the context of designing new pyrrolizine-based compounds, molecular modeling can be used to predict the properties of target molecules, guiding the selection of appropriate starting materials and reagents. mdpi.com For instance, if the goal is to synthesize a series of pyrrolizine derivatives with specific electronic properties, modeling can help in selecting substituents on the pyrrolizine core that will achieve the desired effect. This predictive capability accelerates the discovery of new functional molecules.

Simulations can also provide insights into the dynamics of the reaction, including the role of the solvent and other additives. By understanding these environmental effects at a molecular level, it is possible to fine-tune reaction conditions to improve yields and selectivity.

Analysis of Asymmetric Induction and Stereochemical Control

Computational methods are particularly valuable for understanding and predicting the stereochemical outcomes of reactions, a critical aspect in the synthesis of chiral molecules such as many pyrrolizidine (B1209537) alkaloids. nih.govnih.gov While this compound itself is achiral, its reactions often lead to the formation of chiral centers. The analysis of asymmetric induction is therefore essential for the development of enantioselective syntheses.

Computational studies, such as those performed on the isothiourea-catalyzed synthesis of pyrrolizines, can be used to probe the origins of stereocontrol. rsc.org By modeling the transition states leading to different stereoisomers, it is possible to determine why one is formed preferentially. These models can reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that dictate the stereochemical course of the reaction.

Quantum-chemical analyses of related heterocyclic systems, such as fluorinated pyrrolidines, demonstrate how computational methods can be used to explore conformational preferences and the influence of substituents on stereochemistry. beilstein-journals.org Similar approaches applied to derivatives of this compound could predict the most stable conformations of reaction intermediates and how these conformations influence the facial selectivity of subsequent bond-forming steps. This understanding is crucial for the rational design of chiral catalysts and auxiliaries to achieve high levels of asymmetric induction.

Table 2: Illustrative Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Leading to Stereoisomer | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-A | (R,R) | 0.0 | Major |

| TS-B | (S,R) | +2.5 | Minor |

Note: This table illustrates how the calculated energy difference between two transition states can be used to predict the stereochemical outcome of a reaction.

Understanding Electronic Properties and Reactivity Profiles through Theoretical Methods

Theoretical methods provide a powerful lens through which to examine the electronic properties and reactivity of this compound. The acyl chloride group is a strong electron-withdrawing group, which significantly influences the electron distribution and reactivity of the pyrrolizine ring system. msu.edu Computational chemistry allows for the quantification of these effects.

Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, revealing the most electrophilic and nucleophilic sites in the molecule. The carbonyl carbon of the acyl chloride group is expected to be highly electrophilic and thus susceptible to attack by nucleophiles. msu.edunih.gov The pyrrolizine ring itself has a unique electronic structure that can be analyzed using molecular orbital theory. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's behavior in pericyclic reactions and its interactions with other reagents. researchgate.net

Furthermore, reactivity indices derived from conceptual DFT, such as the Fukui function, can be calculated to predict the local reactivity of different sites within the molecule. researchgate.net This information is invaluable for predicting the regioselectivity of reactions, such as electrophilic aromatic substitution on the pyrrolizine ring, or the preferred site of nucleophilic attack. By understanding the intrinsic electronic properties of this compound, chemists can better predict its chemical behavior and design reactions that proceed with high selectivity.

Based on the conducted research, no specific information was found for the chemical compound "this compound." Consequently, the requested article focusing on its specific applications in advanced organic synthesis, chemical research, and materials science cannot be generated.

The search results yielded information on related heterocyclic compounds and synthetic methodologies, such as the use of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride in the synthesis of various heterocycles and the synthesis of pyrrolizine derivatives through other chemical pathways. However, none of the results provided data directly pertaining to "this compound" and its role as a versatile chemical intermediate, its application in novel synthetic methodologies, or its contributions to materials science as a precursor for organic electronic materials or for photovoltaic applications.

Therefore, due to the absence of specific information on the subject compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline.

Applications in Advanced Organic Synthesis and Chemical Research

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, enabling the formation of metal complexes with tailored electronic, magnetic, and reactive properties. 3-Oxo-3H-pyrrolizine-2-carbonyl chloride serves as an excellent starting material for novel ligand synthesis due to its inherent structural features and the versatile reactivity of the carbonyl chloride group.

The pyrrolizine nucleus itself contains potential donor atoms—the nitrogen of the pyrrolizine ring and the oxygen of the oxo group—which can participate in metal coordination. The rigid, bicyclic framework can pre-organize donor atoms, potentially leading to enhanced stability and selectivity of the resulting metal complexes.

The primary advantage of this compound in ligand design lies in the reactivity of the carbonyl chloride. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles in nucleophilic acyl substitution reactions. chemguide.co.uklibretexts.orgchemistrystudent.com This allows for the straightforward introduction of additional donor atoms, effectively transforming the pyrrolizine core into a multidentate ligand scaffold. By selecting appropriate nucleophiles, ligands with varying denticity and donor atom types (e.g., N, O, S) can be synthesized.

For instance, reaction with amines, alcohols, or thiols leads to the formation of amides, esters, or thioesters, respectively. If the nucleophilic reactant contains additional donor sites, a chelating ligand is formed. This synthetic flexibility allows for the creation of a library of ligands from a single precursor, each capable of forming distinct coordination compounds. nih.govnih.gov The synthesis of a Co(III) complex with pyrrolopyrrolizine ligands has demonstrated the capability of this heterocyclic system to chelate metal ions in an octahedral geometry. nih.gov

Table 1: Synthesis of Potential Ligand Precursors from this compound

| Nucleophile | Resulting Functional Group | Potential Donor Atoms | Potential Ligand Type |

| Ammonia (B1221849) | Primary Amide (-CONH₂) | N, O, N(ring) | Tridentate |

| Ethylenediamine | Amide (-CONHCH₂CH₂NH₂) | N, N, O, N(ring) | Tetradentate |

| Ethanolamine | Amide (-CONHCH₂CH₂OH) | N, O, O, N(ring) | Tetradentate |

| 2-Aminothiophenol | Amide (-CONHC₆H₄SH) | N, S, O, N(ring) | Tetradentate |

These synthesized ligands can then be reacted with various transition metal salts to form coordination complexes. The specific geometry and properties of these complexes will depend on the metal ion, the ligand's denticity, and the steric and electronic environment provided by the pyrrolizine scaffold.

Applications in Catalyst Development and Optimization

The development of new catalysts is crucial for advancing chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and sustainability. The ligands derived from this compound are promising candidates for creating novel homogeneous catalysts. Once a metal complex is formed, its catalytic activity can be explored in various organic transformations.

The pyrrolizine framework is not merely a passive scaffold; its electronic properties can influence the reactivity of the coordinated metal center. The electron-rich nature of the pyrrole (B145914) ring can affect the electron density at the metal, which in turn modulates its catalytic activity. Furthermore, the steric bulk of the ligand can be systematically altered. Substituents can be introduced on the pyrrolizine ring itself or on the side chain appended via the carbonyl chloride group. This steric tuning is critical for controlling the access of substrates to the metal's active site, thereby influencing the selectivity of the catalytic reaction (e.g., enantioselectivity or regioselectivity). nih.govresearchgate.net

This approach aligns with bioinspired catalyst design, which seeks to emulate the properties of enzymes by creating synthetic catalysts with well-defined active sites and surrounding scaffolds that contribute to reactivity and selectivity. researchgate.netornl.gov The pyrrolizine motif is found in numerous natural products, suggesting its evolutionary selection as a stable and versatile chemical scaffold. pharaohacademy.com

Table 2: Potential Influence of Ligand Modification on Catalyst Properties

| Modification Site | Type of Modification | Potential Effect on Catalyst |

| Side chain (via -COCl) | Introduction of bulky groups (e.g., tert-butyl) | Increased steric hindrance, potentially enhancing enantioselectivity. |

| Side chain (via -COCl) | Introduction of chiral moieties | Development of asymmetric catalysts for enantioselective synthesis. |

| Pyrrolizine Ring | Addition of electron-withdrawing groups | Decreased electron density at the metal center, altering its redox potential and reactivity. |

| Pyrrolizine Ring | Addition of electron-donating groups | Increased electron density at the metal center, potentially enhancing catalytic turnover. |

Research into the catalytic applications of pyrrolizine derivatives has already shown promise. For example, isothiourea has been used to catalyze the enantioselective synthesis of pyrrolizine carboxylates, demonstrating the utility of this core structure in asymmetric catalysis. nih.govresearchgate.net Palladium-catalyzed cascade reactions have also been employed to synthesize complex pyrrolizine-fused heterocycles, highlighting the compatibility of the scaffold with transition metal catalysis. acs.org By using this compound as a building block, a new generation of catalysts can be developed, with properties fine-tuned for specific chemical transformations.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms. For 3-Oxo-3H-pyrrolizine-2-carbonyl chloride, the spectrum is expected to show distinct signals for the protons on the bicyclic pyrrolizine core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ketone and acyl chloride groups, as well as the inherent aromaticity of the ring system, typically shifting these proton signals downfield.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which generally prevents signal overlap. libretexts.orgpressbooks.pub The carbonyl carbons of the ketone and the acyl chloride functional groups are particularly noteworthy, as they resonate at very high chemical shifts (typically >160 ppm) due to the strong deshielding effect of the bonded oxygen atoms. libretexts.orgoregonstate.edu

2D NMR Techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. scribd.com

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another within the pyrrolizine ring system. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive ¹H-C one-bond connections. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This technique is instrumental in assigning quaternary carbons (those with no attached protons), such as the carbonyl carbons and the bridgehead carbons of the pyrrolizine core, by observing their correlations to nearby protons. sdsu.eduscience.gov

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C1 | ~125-135 | ~7.0-7.5 | d |

| C2 | ~130-140 | - | - |

| C=O (Acyl Chloride) | ~160-170 | - | - |

| C3 | ~180-190 | - | - |

| C5 | ~120-130 | ~6.5-7.0 | d |

| C6 | ~115-125 | ~6.0-6.5 | dd |

| C7 | ~135-145 | ~7.5-8.0 | d |

| C7a | ~140-150 | - | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by very strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The acyl chloride carbonyl typically absorbs at a higher frequency (e.g., 1770-1815 cm⁻¹) compared to the ketone carbonyl (e.g., 1700-1725 cm⁻¹), which is part of a conjugated system. Other characteristic bands would include C=C stretching from the ring system and C-Cl stretching.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, serves as a complementary technique. While C=O bonds are visible, non-polar bonds like C=C often produce stronger signals in Raman spectra than in IR.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |

| C=O (Ketone, conjugated) | Stretch | 1700 - 1725 | Strong |

| C=C (Aromatic ring) | Stretch | 1500 - 1650 | Medium-Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₈H₄ClNO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. A key feature would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of roughly 3:1.

The fragmentation pattern observed under techniques like electron impact (EI) ionization reveals the stability of different parts of the molecule. researchgate.net Common fragmentation pathways for this compound would likely include the loss of a chlorine radical (•Cl), the loss of carbon monoxide (CO), or the loss of the entire acyl chloride group (•COCl). miamioh.edu

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 181/183 | [C₈H₄ClNO₂]⁺ | Molecular Ion Peak ([M]⁺ / [M+2]⁺) |

| 146 | [M - Cl]⁺ | Loss of a chlorine radical |

| 153/155 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule |

| 118 | [M - COCl]⁺ | Loss of the carbonyl chloride radical |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. libretexts.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. libretexts.org

For this compound, a successful crystallographic analysis would yield unambiguous data on:

The planarity of the pyrrolizine ring system.

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the acyl chloride group relative to the ring.

Intermolecular interactions, such as stacking, in the solid state.

This data would serve as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared against the theoretical values calculated from the proposed molecular formula. libretexts.org Agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula, which, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. libretexts.org

| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 52.92% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.22% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.52% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.71% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.62% |

| Total | - | - | 181.578 | 100.00% |

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current methods for synthesizing acyl chlorides often rely on harsh reagents like thionyl chloride or oxalyl chloride, which generate significant toxic waste. A primary challenge is to develop more environmentally benign and efficient synthetic pathways to 3-oxo-3H-pyrrolizine-2-carbonyl chloride.

Future research should target:

Catalytic Acylation: Investigating catalytic methods that avoid stoichiometric activating agents. This could involve novel catalysts that can directly convert the corresponding carboxylic acid to the carbonyl chloride with high efficiency and selectivity.

Alternative Chlorinating Agents: Exploring the use of solid-supported or polymer-bound chlorinating agents that are easier to handle, recycle, and separate from the reaction mixture, thereby minimizing waste.

Solvent Reduction: Developing solvent-free reaction conditions or employing greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of the synthesis. polimi.it

Exploration of Undiscovered Reactivity Patterns of the Carbonyl Chloride Functionality

The carbonyl chloride group is a highly reactive electrophile, typically used for reactions with nucleophiles like alcohols and amines to form esters and amides. fiveable.mechemistrysteps.com However, its reactivity within the unique electronic environment of the pyrrolizine scaffold may enable novel transformations.

Key areas for future exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Investigating the use of the carbonyl chloride as an electrophile in palladium, nickel, or copper-catalyzed cross-coupling reactions. This could open pathways to new carbon-carbon and carbon-heteroatom bond formations at the 2-position of the pyrrolizine core.

Decarbonylative Coupling: Exploring conditions for decarbonylative reactions, where the -COCl group is expelled as carbon monoxide, allowing for the direct coupling of the pyrrolizine ring to other fragments.

Reactions with Organometallic Reagents: A detailed study of reactions with a wider range of Grignard and organolithium reagents could lead to the synthesis of novel pyrrolizine-based ketones with diverse functionalities.

Photoredox and Electrochemical Methods: Utilizing light or electricity to generate radical intermediates from the carbonyl chloride, enabling access to reaction pathways that are not achievable under thermal conditions.

Advances in Asymmetric Synthesis and Stereocontrol for Pyrrolizine Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Asymmetric approaches to pyrrolizine synthesis are crucial for accessing enantiomerically pure compounds for pharmaceutical applications. thieme-connect.comrsc.orgnih.gov

Future research will need to address:

Chiral Catalysis: Developing enantioselective catalytic methods for reactions involving derivatives of this compound. This could involve chiral Lewis acids, organocatalysts, or transition-metal complexes to control the stereochemical outcome of subsequent transformations. acs.org

Use of Chiral Auxiliaries: Employing chiral auxiliaries attached to the pyrrolizine core or the reacting partner to direct the stereoselective formation of new chiral centers.

Dynamic Kinetic Resolution: Designing processes where a racemic mixture of a pyrrolizine derivative is converted into a single enantiomer of the product, thereby maximizing yield and stereoselectivity.

Integration of this compound into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. uc.ptnih.gov The high reactivity of acyl chlorides makes them ideal candidates for flow processes, where reaction times can be precisely controlled and hazardous intermediates can be generated and consumed in a continuous stream. durham.ac.uksci-hub.se

Future directions in this area include:

Automated Library Synthesis: Developing automated flow systems that can rapidly synthesize a library of pyrrolizine derivatives by reacting this compound with a diverse set of nucleophiles.

In-line Purification and Analysis: Integrating in-line purification modules (e.g., solid-phase scavengers) and analytical techniques (e.g., NMR, IR) to monitor reactions in real-time and isolate pure products without manual intervention. nih.gov

Telescoped Reactions: Designing multi-step flow sequences where the crude product from one reaction is directly fed into the next reactor, avoiding intermediate workup and purification steps. uc.pt

Predictive Modeling and Artificial Intelligence in Pyrrolizine Chemical Discovery

The use of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. youtube.com

Emerging opportunities in this field involve:

Reaction Prediction: Using machine learning models trained on large reaction databases to predict the outcomes of unknown reactions involving this compound and to suggest optimal reaction conditions.

De Novo Molecular Design: Employing generative AI models to design novel pyrrolizine derivatives with specific desired properties (e.g., biological activity, material properties). chemrxiv.org These models can explore a vast chemical space to identify promising candidates for synthesis. researchgate.net

Quantum Chemical Calculations: Utilizing density functional theory (DFT) and other computational chemistry methods to study the electronic structure and reactivity of the carbonyl chloride, providing insights into its reaction mechanisms and helping to rationalize experimental observations.

Predictive Toxicology: Developing in silico models to predict the potential toxicity or mutagenicity of new pyrrolizine derivatives early in the design phase, helping to prioritize safer compounds for further investigation. nih.govresearchgate.net

Design of Novel Catalytic Systems Utilizing Pyrrolizine-Based Ligands

The pyrrolizine scaffold, with its nitrogen atom and potential for functionalization, can serve as a core for designing novel ligands for catalysis. Derivatives of this compound can be used to synthesize a variety of potential ligands.

Future research in this area could focus on:

Synthesis of Chiral Ligands: Creating libraries of chiral pyrrolizine-based ligands for use in asymmetric catalysis, potentially leading to new, highly efficient catalysts for a range of transformations.

Coordination Chemistry Studies: Investigating the coordination behavior of these new ligands with various transition metals to understand their electronic and steric properties. researchgate.netresearchgate.net

Application in Catalysis: Screening the resulting metal-ligand complexes for catalytic activity in important organic reactions, such as hydrogenations, cross-couplings, and polymerizations.

Summary of Future Research Directions

| Section | Research Focus | Key Methodologies & Technologies | Potential Impact |

|---|---|---|---|

| 7.1 | Green and Sustainable Synthesis | Catalytic acylation, alternative chlorinating agents, solvent reduction, one-pot procedures. | Reduced environmental impact, improved safety and efficiency in chemical manufacturing. |

| 7.2 | Exploration of Novel Reactivity | Transition-metal catalysis, decarbonylative coupling, photoredox and electrochemistry. | Access to novel pyrrolizine scaffolds and expansion of synthetic utility. |

| 7.3 | Asymmetric Synthesis and Stereocontrol | Chiral catalysis, use of chiral auxiliaries, dynamic kinetic resolution. | Synthesis of enantiomerically pure compounds for pharmaceutical and biological applications. |

| 7.4 | Integration with Advanced Synthesis Technologies | Flow chemistry, automated library synthesis, in-line purification and analysis. | Accelerated discovery and optimization of new derivatives with improved safety and scalability. |

| 7.5 | Predictive Modeling and AI | Machine learning for reaction prediction, generative AI for molecular design, quantum chemistry. | Rational design of molecules with desired properties and faster optimization of synthetic routes. |

| 7.6 | Design of Novel Catalytic Systems | Synthesis of chiral pyrrolizine-based ligands, coordination chemistry studies, screening in catalysis. | Development of new, highly efficient catalysts for a broad range of chemical transformations. |

Q & A

Basic: What synthetic routes are recommended for preparing 3-Oxo-3H-pyrrolizine-2-carbonyl chloride?

Answer:

The compound can be synthesized via mixed aldol condensation followed by cyclization, analogous to methods used for structurally related pyrrolizine derivatives. For example:

- Step 1: React a ketone precursor (e.g., 1-oxo-tetrahydrocarbazole) with a chloro-substituted aldehyde (e.g., 2-chloro-3-formylquinoline) under basic conditions to form an aldol adduct .

- Step 2: Cyclize the intermediate using hydroxylamine hydrochloride or hydrazine hydrate to form the pyrrolizine core. Yields typically range from 70–85% under optimized conditions (ethanol, reflux, 12–24 h) .

- Step 3: Introduce the carbonyl chloride group via reaction with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane at 0–5°C .

Key Considerations:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Basic: How is the structure of this compound validated?

Answer:

Employ a multi-technique approach:

- IR Spectroscopy: Confirm the carbonyl chloride (C=O stretch ~1770 cm⁻¹) and pyrrolizine ring (C-N stretches 1250–1350 cm⁻¹) .

- ¹H/¹³C NMR: Identify protons adjacent to the carbonyl group (δ 2.5–3.5 ppm for pyrrolizine CH₂) and aromatic/quinoline protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Example Data:

For a related compound (ethyl 3-oxo-pyrazolo[4,3-c]pyridine-7-carboxylate), elemental analysis confirmed C 70.09%, H 4.41%, N 13.69% (theoretical: C 70.23%, H 4.42%, N 13.65%) .

Advanced: How can diastereoselectivity be controlled during synthesis?

Answer:

Diastereoselectivity in pyrrolizine derivatives is influenced by:

- Steric Effects: Bulky substituents (e.g., trifluoromethyl groups) favor specific transition states.

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing intermediates .

- Catalysis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) to induce enantioselectivity.

Case Study: Methyl 5-oxopyrrolidine-2-carboxylates achieved >90% diastereomeric excess using aryl/pyridyl substituents to direct ring closure .

Advanced: How should researchers address contradictions in spectral data?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) often arise from:

- Tautomerism: The pyrrolizine ring may exist in keto-enol equilibrium. Use variable-temperature NMR to identify dynamic processes .

- Impurity Profiles: Characterize byproducts (e.g., hydrolysis products) via LC-MS. For example, trace water may hydrolyze carbonyl chloride to carboxylic acid, detectable at m/z [M−Cl+OH]⁻ .

- Crystallographic Validation: Resolve ambiguities with single-crystal X-ray diffraction .

Basic: What are the stability considerations for this compound?

Answer:

- Moisture Sensitivity: Store under anhydrous conditions (desiccator, molecular sieves). Hydrolysis to the carboxylic acid occurs rapidly in humid environments.

- Thermal Stability: Decomposition occurs >150°C. Avoid prolonged heating during purification.

- Light Sensitivity: Protect from UV exposure to prevent radical degradation .

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl chloride group is electrophilic (LUMO energy ~−1.5 eV).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents stabilize charge-separated intermediates in SNAr reactions .

Basic: How to optimize reaction yields in large-scale syntheses?

Answer:

- Catalyst Screening: Test Pd/Cu systems for coupling reactions (e.g., Suzuki-Miyaura).

- Workflow: Use flow chemistry to minimize side reactions (residence time <5 min at 80°C).

- Purification: Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.